molecular formula C14H14Cl2N2O3S B5453225 4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide

Cat. No.: B5453225
M. Wt: 361.2 g/mol
InChI Key: NXXULIYETSDTRU-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a propoxy group, and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the chloro group: Chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the propoxy group: This step involves the reaction of the intermediate compound with a suitable alkylating agent, such as propyl bromide, in the presence of a base.

    Incorporation of the chloropyridinyl group: This can be achieved through a coupling reaction using a chloropyridine derivative and a suitable coupling agent like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in a solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-chloropyridin-2-yl)butanamide
  • 4-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide
  • 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide

Uniqueness

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or binding affinity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3S/c1-2-7-21-13-8-11(4-5-12(13)16)22(19,20)18-14-6-3-10(15)9-17-14/h3-6,8-9H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXULIYETSDTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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